Cas no 84786-96-9 (1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane)

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic orthoester compound characterized by its unique structural framework, combining a chloroethyl substituent with a methyl group on a trioxabicyclooctane core. This compound is of interest in synthetic chemistry due to its potential as a reactive intermediate or building block for more complex molecular architectures. The chloroethyl group enhances its utility in nucleophilic substitution reactions, while the rigid bicyclic structure may confer stability under specific conditions. Its orthoester functionality can be leveraged in protecting group strategies or as a precursor for further functionalization. The compound’s distinct reactivity profile makes it suitable for specialized applications in organic synthesis and materials science.
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane structure
84786-96-9 structure
商品名:1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane
CAS番号:84786-96-9
MF:C8H13ClO3
メガワット:192.640022039413
CID:666297
PubChem ID:11240963

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane 化学的及び物理的性質

名前と識別子

    • 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
    • 4-(2-chloroethyl)-1-methyl-3,5,8-trioxabicyclo[2.2.2]octane
    • 1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM466564-500mg
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
84786-96-9 95%+
500mg
$1052 2022-06-10
Enamine
EN300-100699-0.1g
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
84786-96-9 95%
0.1g
$287.0 2023-10-28
Enamine
EN300-100699-0.5g
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
84786-96-9 95%
0.5g
$647.0 2023-10-28
Enamine
EN300-100699-10g
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
84786-96-9 95%
10g
$3561.0 2023-10-28
Enamine
EN300-100699-5g
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
84786-96-9 95%
5g
$2401.0 2023-10-28
Aaron
AR008H77-50mg
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
84786-96-9 95%
50mg
$291.00 2025-02-10
A2B Chem LLC
AD94439-100mg
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
84786-96-9 95%
100mg
$338.00 2024-04-19
A2B Chem LLC
AD94439-50mg
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
84786-96-9 95%
50mg
$239.00 2024-04-19
A2B Chem LLC
AD94439-250mg
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
84786-96-9 95%
250mg
$467.00 2024-04-19
Key Organics Ltd
NS-01850-50mg
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
84786-96-9 >95%
50mg
£298.36 2025-02-09

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane 関連文献

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octaneに関する追加情報

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: A Comprehensive Overview

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a unique organic compound with the CAS registry number 84786-96-9. This compound belongs to the class of bicyclic ethers and is characterized by its rigid bicyclo[2.2.2]octane framework, which provides it with exceptional stability and reactivity in various chemical reactions. The presence of the chloroethyl group at position 1 and the methyl group at position 4 introduces additional functional diversity, making this compound a versatile building block in organic synthesis.

Recent studies have highlighted the importance of bicyclic ether compounds like 1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in drug discovery and materials science. The rigid structure of this compound allows for precise control over molecular interactions, which is critical in designing bioactive molecules with specific pharmacological properties. For instance, researchers have explored its potential as a precursor for synthesizing advanced polymers and biodegradable materials.

The synthesis of 1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves a multi-step process that typically begins with the preparation of the bicyclo[2.2.2]octane skeleton. This is followed by functionalization at specific positions to introduce the chloroethyl and methyl groups. The reaction conditions are carefully optimized to ensure high yields and selectivity, reflecting the compound's role as a valuable intermediate in organic chemistry.

In terms of applications, 1-(chloroethyl) substituents are known for their ability to participate in nucleophilic substitution reactions, making this compound highly versatile in forming new chemical bonds. Recent advancements in catalytic methodologies have further expanded its utility in asymmetric synthesis and enantioselective reactions.

Moreover, the methyl group at position 4 contributes to the compound's hydrophobicity and stability under various reaction conditions. This feature makes it an ideal candidate for use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of similar bicyclic ether compounds to assess their potential impact on ecosystems. While specific data on CAS No 84786-96-9 are limited, preliminary studies suggest that such compounds may undergo microbial degradation under aerobic conditions.

In conclusion, 1-(chloroethyl) derivatives, including 1-(chloroethyl)-4-methyl-oxabicyclooctane, continue to play a pivotal role in advancing organic chemistry and materials science. Their unique structural features and reactivity make them indispensable tools for developing novel chemical entities with tailored properties.

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